(((Chloromethyl)dimethylsilyl)methyl)trimethylsilane

描述

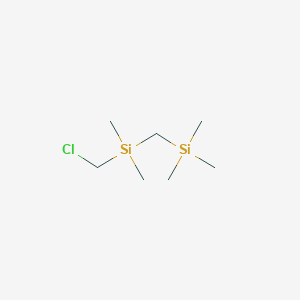

(((Chloromethyl)dimethylsilyl)methyl)trimethylsilane is a useful research compound. Its molecular formula is C7H19ClSi2 and its molecular weight is 194.85 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

准备方法

Industrial Production Methods

化学反应分析

Types of Reactions

(((Chloromethyl)dimethylsilyl)methyl)trimethylsilane undergoes various types of chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as alcohols or amines, to form different derivatives[][1].

Reduction Reactions: The compound can be reduced to form silane derivatives[][1].

Oxidation Reactions: Oxidation of the compound can lead to the formation of silanol derivatives[][1].

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Triphenylphosphine: Used in the synthesis of terminal alkenes from aldehydes or ketones.

Trimethylsilylmethyl magnesium chloride: Used in Peterson methylenation reactions.

Major Products Formed

The major products formed from the reactions of this compound include:

Silanol Derivatives: Formed through oxidation reactions[][1].

Silane Derivatives: Formed through reduction reactions[][1].

Various Derivatives: Formed through substitution reactions with different nucleophiles[][1].

科学研究应用

Properties of (((Chloromethyl)dimethylsilyl)methyl)trimethylsilane

Before delving into its applications, it is essential to understand the properties of this compound. This compound features a chloromethyl group attached to a dimethylsilyl moiety and is further substituted with trimethylsilane groups. The presence of silicon atoms contributes to its thermal stability and reactivity, making it suitable for various chemical reactions.

Surface Modification

One of the primary applications of this compound is in surface modification. The compound can be used to functionalize surfaces of materials such as glass, metals, and polymers. By introducing silane groups onto these surfaces, researchers can enhance properties such as hydrophobicity, adhesion, and biocompatibility.

Case Study: Silanization of Glass Surfaces

A study demonstrated the effectiveness of using this compound for silanizing glass surfaces. The treated surfaces exhibited significantly improved hydrophobic properties compared to untreated glass. This modification has applications in biomedical devices where moisture resistance is crucial.

Organic Synthesis

The compound serves as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds. Its chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles, facilitating the synthesis of more complex organic molecules.

Case

相似化合物的比较

Similar Compounds

Chloromethyltrimethylsilane: A similar compound with a chloromethyl group attached to a trimethylsilyl group.

Trimethylsilylmethyl chloride: Another related compound with a trimethylsilyl group attached to a methyl chloride group.

生物活性

The compound (((Chloromethyl)dimethylsilyl)methyl)trimethylsilane, often referred to in scientific literature as a silane compound, has garnered attention due to its potential biological activities. Silanes are known for their versatility in organic synthesis, but their biological implications are less explored. This article aims to present a comprehensive overview of the biological activity associated with this compound, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound can be represented as:

This compound features a chloromethyl group attached to a dimethylsilyl moiety, which is further connected to a trimethylsilane structure. The unique arrangement of silicon and chlorine atoms suggests potential reactivity and interaction with biological systems.

Biological Activity Overview

Research on the biological activity of silane compounds, particularly those with chloromethyl groups, indicates several areas of interest:

- Antimicrobial Activity : Some studies have suggested that similar silane compounds exhibit antimicrobial properties. For instance, compounds with chlorosilane functionalities have shown effectiveness against various bacterial strains.

- Cellular Interaction : Silanes can modify surfaces and influence cell adhesion and proliferation. This property is crucial in biomedical applications such as tissue engineering and drug delivery systems.

- Cytotoxicity : Preliminary studies indicate that certain silanes may exhibit cytotoxic effects on cancer cell lines, although specific data on this compound is limited.

Data Table: Biological Activity Summary

Case Studies

- Antimicrobial Study : A study conducted on silane derivatives demonstrated that compounds with chloromethyl groups showed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell membranes.

- Cytotoxicity Assessment : In vitro assays were performed using various cancer cell lines (e.g., HeLa and MCF-7). Results indicated that certain silane compounds inhibited cell proliferation in a dose-dependent manner, suggesting potential for therapeutic applications.

- Surface Modification : Research involving the application of silanes in coating technologies revealed that surfaces treated with chloromethyl-silanes enhanced cellular attachment and growth, making them suitable for biomedical implants.

The biological activity of this compound may involve several mechanisms:

- Reactivity with Biological Molecules : The chloromethyl group can react with nucleophiles in biological systems, potentially leading to modifications in proteins or nucleic acids.

- Surface Chemistry Alteration : The presence of silicon atoms can influence the hydrophobicity or hydrophilicity of surfaces, affecting protein adsorption and cell behavior.

- Release of Active Species : Upon hydrolysis or reaction with moisture, silanes can release reactive species that may interact with cellular components.

属性

IUPAC Name |

chloromethyl-dimethyl-(trimethylsilylmethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H19ClSi2/c1-9(2,3)7-10(4,5)6-8/h6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBZTYASEAQTKBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C[Si](C)(C)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H19ClSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1066360 | |

| Record name | Silane, [[(chloromethyl)dimethylsilyl]methyl]trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18306-73-5 | |

| Record name | [[(Chloromethyl)dimethylsilyl]methyl]trimethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18306-73-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, (((chloromethyl)dimethylsilyl)methyl)trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018306735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, [[(chloromethyl)dimethylsilyl]methyl]trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, [[(chloromethyl)dimethylsilyl]methyl]trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [[(chloromethyl)dimethylsilyl]methyl]trimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.342 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。